Cas no 1001048-70-9 (2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione)
![2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione structure](https://www.kuujia.com/scimg/cas/1001048-70-9x500.png)
2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1H-Indene-1,3(2H)-dione, 2-[(1,3-benzodioxol-5-ylamino)methylene]-
- 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione
- 2-((BENZO[3,4-D]1,3-DIOXOLEN-5-YLAMINO)METHYLENE)INDANE-1,3-DIONE
- 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione
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- MDL: MFCD00170364
- Inchi: 1S/C17H11NO4/c19-16-11-3-1-2-4-12(11)17(20)13(16)8-18-10-5-6-14-15(7-10)22-9-21-14/h1-8,19H,9H2/b18-8+
- InChI Key: MMQZSOKFIURURO-QGMBQPNBSA-N
- SMILES: O1COC2C=CC(=CC1=2)/N=C/C1C(C2C=CC=CC=2C=1O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 527
- XLogP3: 2.6
- Topological Polar Surface Area: 68.1
2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB160272-1 g |
2-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione |
1001048-70-9 | 1g |
€211.30 | 2023-05-08 | ||
abcr | AB160272-10g |
2-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione; . |
1001048-70-9 | 10g |
€482.50 | 2024-06-10 | ||
abcr | AB160272-1g |
2-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione; . |
1001048-70-9 | 1g |
€211.30 | 2024-06-10 | ||
Ambeed | A960118-1g |
2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione |
1001048-70-9 | 90% | 1g |
$348.0 | 2024-04-26 | |
abcr | AB160272-5 g |
2-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione |
1001048-70-9 | 5g |
€377.50 | 2023-05-08 | ||
abcr | AB160272-10 g |
2-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione |
1001048-70-9 | 10g |
€482.50 | 2023-05-08 | ||
abcr | AB160272-5g |
2-((Benzo[3,4-d]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione; . |
1001048-70-9 | 5g |
€377.50 | 2024-06-10 |
2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione Related Literature
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione
Comprehensive Overview of 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione (CAS No. 1001048-70-9)
2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione (CAS No. 1001048-70-9) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound, often referred to by its CAS number 1001048-70-9, belongs to the class of indane-1,3-dione derivatives, which are known for their versatile chemical reactivity and biological activities. Researchers and industry professionals are increasingly interested in this molecule for its potential use in pharmaceutical research, material science, and organic synthesis.
The molecular structure of 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione features a benzo[3,4-d]1,3-dioxole moiety linked to an indane-1,3-dione core through an aminomethylene bridge. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored its role in fluorescence-based applications, where its conjugated system exhibits promising photophysical characteristics. This has led to growing interest in its potential for sensor development and optoelectronic materials.
In the context of drug discovery, 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione has been investigated as a scaffold for designing novel bioactive compounds. Its structural features resemble those of known enzyme inhibitors, particularly in targeting kinases and oxidoreductases. The presence of the 1,3-dioxole ring and the indane-dione system offers multiple sites for chemical modification, enabling the creation of diverse analogs with tailored properties. This adaptability aligns with current trends in fragment-based drug design and medicinal chemistry optimization.
From a synthetic chemistry perspective, the preparation of CAS No. 1001048-70-9 typically involves condensation reactions between appropriately functionalized benzo[3,4-d]1,3-dioxole-5-amine and indane-1,3-dione derivatives. Recent advancements in green chemistry have prompted researchers to explore more sustainable routes for its synthesis, such as catalyst-free reactions or the use of biodegradable solvents. These efforts resonate with the broader scientific community's focus on environmentally friendly synthesis and reduced chemical waste.
The compound's stability and solubility profile have also been subjects of investigation. While 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione demonstrates reasonable stability under standard conditions, its behavior in various pH environments and polar solvents has practical implications for its handling and application. These characteristics are particularly relevant for researchers working on formulation development or analytical method validation.
In material science applications, the π-conjugated system of this compound has shown potential for incorporation into organic semiconductors and photovoltaic materials. Its ability to participate in charge-transfer complexes makes it interesting for developing new electronic materials with tunable properties. This aligns with current industry demands for high-performance organic electronics and energy storage solutions.
Analytical characterization of CAS 1001048-70-9 typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography when single crystals can be obtained. The compound's distinct spectral signatures facilitate its identification and purity assessment, which is crucial for quality control in research and potential commercial applications. Recent publications have detailed optimized HPLC methods for its analysis, addressing the need for reliable analytical protocols in chemical research.
As research into 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione continues, safety considerations remain paramount. While not classified as hazardous under standard regulations, proper laboratory safety protocols should always be followed when handling this compound. Current studies are examining its ecotoxicological profile to ensure responsible use and disposal, reflecting the scientific community's growing emphasis on sustainable chemical practices.
The commercial availability of 1001048-70-9 has increased in recent years, with several specialty chemical suppliers offering it for research purposes. This accessibility has accelerated investigations into its properties and potential applications. Pricing and purity specifications vary among suppliers, prompting researchers to carefully evaluate sources based on their specific research requirements and budget considerations.
Looking forward, 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione represents an interesting case study in how specialty organic compounds can bridge multiple disciplines. Its dual relevance to pharmaceutical development and advanced materials research exemplifies the convergence of these fields in modern chemistry. As synthetic methodologies advance and application studies proliferate, this compound will likely remain a subject of active investigation in both academic and industrial settings.
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